3,5-Dichlorobenzamide

Thermal Property Formulation Science Crystallinity

For synthesis of propyzamide (pronamide) and its analogs, only the 3,5-dichloro substitution pattern delivers herbicidal activity—other isomers fail. This secondary amide also enables exclusive ortho-metalation under sec-BuLi/TMEDA, a regioselective route inaccessible with the tertiary counterpart. As the sole precursor to the commercial herbicide Kerb®, and a defined probe for microbial deamination studies (converted specifically to 3,5-dichlorobenzoic acid by Aspergillus flavus), verifying CAS 5980-23-4 is non‑negotiable. Substitution with a generic dichlorobenzamide risks synthetic failure and altered metabolic profiles.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 5980-23-4
Cat. No. B1294675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorobenzamide
CAS5980-23-4
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)N
InChIInChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
InChIKeyDELNZTRPJTUOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorobenzamide CAS 5980-23-4: Chemical Identity, Properties, and Procurement Baseline


3,5-Dichlorobenzamide (CAS 5980-23-4) is a dichlorinated benzamide derivative with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.02 g/mol. It is a white to light orange/brown crystalline solid with a melting point of 159–161 °C and a calculated LogP of approximately 2.4–2.8, indicating moderate lipophilicity [1][2]. The compound is sparingly soluble in water but dissolves in organic solvents such as dichloromethane and ethanol . 3,5-Dichlorobenzamide serves as a key building block in the synthesis of agrochemicals, particularly the herbicide propyzamide (pronamide), and is also employed as an intermediate in pharmaceutical research and organic synthesis [3].

3,5-Dichlorobenzamide Procurement: Why In-Class Analogs Cannot Be Substituted


While dichlorobenzamide isomers share the same molecular formula, their substitution pattern fundamentally dictates physicochemical properties, reactivity, and biological fate. For instance, the 3,5-disubstitution in 3,5-dichlorobenzamide results in a melting point approximately 38 °C lower than that of the 2,6-isomer, directly impacting formulation and processing requirements [1][2]. Furthermore, the specific positioning of chlorine atoms alters metabolic pathways in biological systems; Aspergillus flavus metabolizes 3,5-dichlorobenzamide exclusively to 3,5-dichlorobenzoic acid, whereas 2,5-dichlorobenzamide follows a different route [3]. These differences extend to synthetic utility: 3,5-dichlorobenzamide serves as the direct precursor to the commercial herbicide propyzamide, a role its isomers cannot fulfill due to distinct structure-activity requirements [4]. Consequently, substituting a generic dichlorobenzamide without verifying the exact CAS 5980-23-4 introduces significant risk of altered performance, unexpected metabolic profiles, or synthetic failure.

3,5-Dichlorobenzamide (CAS 5980-23-4) Technical Evidence Guide: Quantified Differentiation from Analogs


Melting Point Differential vs. 2,6-Dichlorobenzamide: Implications for Formulation and Handling

The melting point of 3,5-dichlorobenzamide (159–161 °C) is significantly lower than that of its isomer 2,6-dichlorobenzamide (196–201 °C). This 38 °C differential is a direct consequence of the chlorine substitution pattern and affects the compound's behavior during melting, recrystallization, and in thermal processing steps such as hot-melt extrusion or melt granulation [1][2].

Thermal Property Formulation Science Crystallinity

Lipophilicity (LogP) Variation vs. 2,6-Dichlorobenzamide: Impact on Partitioning and Bioavailability

3,5-Dichlorobenzamide exhibits a higher calculated LogP (2.79–2.8) compared to 2,6-dichlorobenzamide (LogP ≈ 2.06). This difference in lipophilicity, driven by the molecular geometry and electron distribution of the 3,5-substitution pattern, directly influences the compound's partitioning between aqueous and organic phases, as well as its potential membrane permeability and bioavailability in biological assays [1].

Lipophilicity ADME Physicochemical Property

Divergent Metabolic Fate in Fungal Systems vs. 2,5-Dichlorobenzamide

In cultures of Aspergillus flavus, 3,5-dichlorobenzamide is metabolized exclusively to 3,5-dichlorobenzoic acid, demonstrating a specific enzymatic pathway. In contrast, the 2,5-dichlorobenzamide isomer is metabolized by Aspergillus niger to 2,5-dichlorobenzoic acid, while 3-chlorobenzamide yields 4-hydroxy-3-chlorobenzoic acid [1]. This isomer-specific metabolism highlights that the 3,5-substitution pattern dictates distinct catabolic routes.

Microbial Metabolism Biodegradation Environmental Fate

Regioselective Metalation Behavior: Secondary vs. Tertiary 3,5-Dichlorobenzamides

Under identical reaction conditions (sec-butyllithium/TMEDA in diethyl ether at −78 °C), the secondary benzamide 3,5-dichloro-N-ethylbenzamide undergoes metalation exclusively at the 2-position (ortho to the carboxamide), whereas the tertiary benzamide 3,5-dichloro-N,N-diethylbenzamide is metalated solely at the 4-position [1]. This switch in regioselectivity is mediated by complex-induced proximity effects (CIPE) and demonstrates that the degree of amide substitution, not merely the aromatic substitution pattern, governs synthetic accessibility to specific functionalized derivatives.

Synthetic Chemistry Directed ortho-Metalation Regioselectivity

Commercial Purity Specification Comparison with 2,6-Dichlorobenzamide

Both 3,5-dichlorobenzamide and 2,6-dichlorobenzamide are commercially available with comparable high purity specifications. However, the available physical form and packaging options may differ. For 3,5-dichlorobenzamide (CAS 5980-23-4), typical purity is ≥98% (HPLC) as a solid . For 2,6-dichlorobenzamide (CAS 2008-58-4), typical purity is also ≥98% (HPLC) . While purity is equivalent, the distinct melting point and solubility of the 3,5-isomer dictate different handling and storage requirements, which must be considered during procurement.

Purity Specification Quality Control Procurement

3,5-Dichlorobenzamide CAS 5980-23-4: Optimal Application Scenarios Based on Evidence


Synthesis of the Herbicide Propyzamide (Pronamide)

3,5-Dichlorobenzamide is the essential precursor for the commercial synthesis of propyzamide, a systemic herbicide used for controlling grass and broadleaf weeds in crops such as lettuce, oilseed rape, and fruit orchards [1]. The specific 3,5-dichloro substitution pattern is critical for the herbicidal activity of the final product; other dichlorobenzamide isomers do not yield an active herbicide. Users seeking to synthesize propyzamide or its analogs must procure the 3,5-isomer specifically.

Ortho-Selective Functionalization via Directed Metalation

For synthetic projects requiring ortho-functionalization of the benzamide ring, 3,5-dichlorobenzamide (as a secondary amide) provides exclusive metalation at the 2-position under sec-butyllithium/TMEDA conditions [2]. This contrasts with its tertiary counterpart, which yields para-substitution. Researchers designing regioselective synthetic routes should select the secondary amide to achieve ortho-directed electrophilic substitution.

Microbial Metabolism and Biodegradation Studies

Studies involving the metabolic fate of chlorinated benzamides in fungal systems have established that 3,5-dichlorobenzamide is specifically converted to 3,5-dichlorobenzoic acid by Aspergillus flavus [3]. This defined metabolic pathway makes the compound a useful probe for investigating microbial deamination reactions and the environmental fate of dichlorobenzamide-based agrochemicals. The distinct pathway contrasts with those of other isomers, allowing for isomer-specific tracking in biodegradation experiments.

Building Block for N-Substituted Benzamide Derivatives with Phytotoxic Activity

3,5-Dichlorobenzamide serves as a versatile starting material for the preparation of N,N-dialkyl-3,5-dichlorobenzamides, a class of compounds exhibiting high phytotoxic activity and good selectivity against graminaceous weeds [4]. By modifying the amide nitrogen with various alkyl groups, researchers can tune the herbicidal profile. The 3,5-dichloro substitution pattern is a prerequisite for this activity, and the unsubstituted amide provides a clean scaffold for derivatization.

Technical Documentation Hub

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